molecular formula C11H16ClNO3 B6594098 Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride CAS No. 915713-04-1

Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride

Cat. No. B6594098
CAS RN: 915713-04-1
M. Wt: 245.70 g/mol
InChI Key: SCHQOUOAAAKWQL-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride” is a chemical compound with the formula C11H16ClNO3 . It contains a total of 33 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ether .


Molecular Structure Analysis

The molecular structure of “this compound” includes a methoxyphenyl group attached to a propanoate group, which is further connected to a methyl group . The compound has a high degree of rotational freedom due to its 6 rotatable bonds .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 245.7 g/mol . It has a high GI absorption and is BBB permeant . The compound is soluble, with a solubility of 1.55 mg/ml or 0.00632 mol/l .

Scientific Research Applications

Pharmacological Mechanisms of Tramadol

Tramadol, a structurally related compound, offers insights into pharmacological mechanisms that might be relevant to the research on Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride. Tramadol binds to micro-opioid receptors with less affinity compared to morphine and inhibits the reuptake of monoamines similar to antidepressant drugs. Its action suggests a complex mechanism beyond simple opioid receptor interaction, including effects on muscarinic, serotonin, and nicotinic acetylcholine receptor ion-channels, which may offer parallels in studying related compounds (Mimami, 2005).

Environmental Estrogens and Methoxychlor

Another related area of research focuses on methoxychlor, an environmental estrogen with proestrogenic activity. This compound's metabolic transformation into an active estrogenic form and its implications on fertility and development provide a model for understanding how similar compounds might interact with endocrine systems (Cummings, 1997).

Branched Chain Aldehydes in Foods

Research on branched chain aldehydes, which includes compounds like 2-methyl propanal, illuminates the significance of these substances in food flavoring. The metabolic pathways for their production and degradation from amino acids are extensively reviewed, relevant for understanding the broader applications of related chemical structures in food science (Smit, Engels, & Smit, 2009).

Safety and Hazards

The safety data sheet for “Methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate hydrochloride” indicates that it is harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation . The compound is toxic to aquatic life and can have long-lasting effects .

properties

IUPAC Name

methyl (2R)-2-amino-3-(2-methoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-10-6-4-3-5-8(10)7-9(12)11(13)15-2;/h3-6,9H,7,12H2,1-2H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHQOUOAAAKWQL-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C[C@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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